8-[(3-methylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-3-one class, characterized by a bicyclic scaffold combining triazole and pyrazinone rings. Key structural features include:
- Position 8: A 3-methylphenylsulfanyl group, which enhances lipophilicity and may influence receptor binding via hydrophobic interactions.
- Position 2: A 2-oxoethyl chain substituted with a 4-phenylpiperazine moiety.
The molecular formula is C25H25N6O2S (calculated based on structural analogs), with a molecular weight of ~497.6 g/mol.
Properties
IUPAC Name |
8-(3-methylphenyl)sulfanyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-18-6-5-9-20(16-18)33-23-22-26-30(24(32)29(22)11-10-25-23)17-21(31)28-14-12-27(13-15-28)19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDFNFMWHKAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(3-methylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a synthetic derivative belonging to the class of triazole and pyrazine compounds. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A triazole ring fused with a pyrazine moiety.
- A sulfanyl group attached to a 3-methylphenyl substituent.
- An oxoethyl group linked to a piperazine derivative.
Pharmacological Profile
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
Preliminary in vitro assays have demonstrated that similar triazole derivatives exhibit significant activity against various bacterial strains. For instance, compounds with structural similarities showed promising results against Mycobacterium tuberculosis and other pathogenic bacteria, suggesting that the target compound may also possess antimicrobial properties due to its structural analogies .
Anti-inflammatory Effects
Research indicates that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds with similar frameworks have shown selective inhibition of COX-2 over COX-1, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that the compound may have potential as an anti-inflammatory agent.
Neuropharmacological Activity
The incorporation of piperazine moieties in the structure is associated with neuropharmacological effects. Compounds containing piperazine have been studied for their activity as serotonin receptor modulators, which can be beneficial in treating anxiety and depression disorders. The specific interaction of this compound with serotonin receptors remains to be elucidated but is a promising area for further research .
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
Enzyme Inhibition
The inhibition of COX enzymes by triazole derivatives is often mediated through competitive binding at the active site. Molecular docking studies suggest that the structural conformation allows for effective binding within the enzyme's active site, thereby inhibiting its function .
Receptor Modulation
The piperazine component may facilitate interactions with neurotransmitter receptors. This interaction could modulate synaptic transmission and influence mood-related pathways, although detailed receptor binding studies are required for confirmation .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
- Antimycobacterial Activity : A series of triazole derivatives were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) in the low micromolar range. These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy .
- COX Inhibition : In vitro assays demonstrated that certain triazole derivatives exhibit selective COX-2 inhibition with minimal effects on COX-1, indicating a favorable safety profile for potential anti-inflammatory applications .
- Neuropharmacological Properties : Compounds similar to the target molecule were assessed for their effects on serotonin receptors and showed promise in modulating anxiety-like behaviors in animal models .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo[4,3-a]pyrazine derivatives. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. A study reported that synthesized triazolo analogues exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Triazolo derivatives are being investigated for their anticancer properties. The unique structure allows for interactions with multiple cellular pathways involved in cancer progression. In vitro studies indicated that certain derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development as anticancer agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research indicates that related triazolo compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This opens avenues for treating inflammatory diseases.
Neuropharmacological Applications
The presence of a piperazine moiety in the compound is noteworthy as piperazine derivatives often exhibit neuropharmacological effects. Studies have shown that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems .
Synthesis and Characterization
The synthesis of 8-[(3-methylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step organic reactions including:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfur Incorporation : Introducing sulfanyl groups through nucleophilic substitution.
- Piperazine Functionalization : Attaching piperazine rings via coupling reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized several triazolo[4,3-a]pyrazine derivatives and tested their antibacterial activity against clinical strains of bacteria. The results indicated that modifications on the phenyl rings significantly enhanced antibacterial potency .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazolo derivatives against breast cancer cell lines. The study found that certain compounds induced cell cycle arrest and apoptosis through mitochondrial pathways . This suggests that the compound could serve as a lead structure for developing new anticancer therapies.
Chemical Reactions Analysis
Formation of the Triazolo-Pyrazine Core
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Reaction Type : Cyclization reactions, potentially involving [3+2] cycloaddition for triazole formation, followed by annulation to form the pyrazine ring.
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Conditions : May involve reflux in solvents like ethanol, with catalysts (e.g., acid/base) to facilitate cyclization.
Construction of the 2-Oxo-Ethyl-Piperazine Moiety
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Reaction Type : Claisen condensation or aldol-like reactions to form the ketone group (2-oxo), followed by coupling with 4-phenylpiperazine.
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Conditions : Base-catalyzed condensation or use of activating agents for amide bond formation.
Reaction Mechanisms
The compound’s reactivity stems from its functional groups:
Sulfanyl Group Reactivity
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Oxidation : The sulfanyl group (-S-) can undergo oxidation to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives under oxidizing conditions (e.g., hydrogen peroxide).
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Nucleophilic Substitution : May participate in displacement reactions if adjacent to electron-withdrawing groups.
Carbonyl Group (Ketone)
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Nucleophilic Addition : The ketone at position 2 can react with nucleophiles (e.g., Grignard reagents, amines) to form adducts.
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Enolate Formation : Dehydration under basic conditions could yield enolates, enabling further alkylation or acylation.
Piperazine Substituent
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Alkylation : The piperazine’s amine can undergo alkylation or acylation, modifying its basicity and interactions with biological targets.
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Protonation : Acts as a base, influencing solubility and stability in acidic environments.
Chemical Transformations
The compound’s heterocyclic core and substituents enable diverse chemical transformations, including:
Functional Group Modifications
| Transformation | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Oxidation of sulfanyl | Oxidative coupling | H₂O₂, catalytic acid/base | Sulfinyl/sulfonyl derivatives |
| Ketone alkylation | Nucleophilic addition | Grignard reagents, organometallics | Alkylated ketones |
| Piperazine acylation | Amide bond formation | Acyl chlorides, coupling agents | Acylated piperazine derivatives |
Biological Target Interactions
While not exhaustive, derivatives of this class (e.g., from ) show kinase inhibition (e.g., c-Met) via binding to ATP sites. The sulfanyl and piperazine groups may enhance binding affinity through hydrophobic or hydrogen-bonding interactions .
Research Findings and Insights
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Synthesis Optimization : Multi-step syntheses often prioritize yield and purity, with temperature control and solvent choice (e.g., ethanol) playing critical roles.
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Biological Correlations : Functional groups
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs from the evidence:
Key Structural and Functional Insights:
Substituent Effects on Target Selectivity: Piperazine Derivatives: The 4-phenylpiperazine group in the target compound and ’s analog is critical for GPCR binding. Fluorination () enhances metabolic stability without compromising affinity . Sulfanyl Groups: The 3-methylphenylsulfanyl (target) vs.
Enzyme Inhibition :
- ’s triazolopiperazine derivative demonstrates that trifluoromethyl and trifluorophenyl groups enhance DPP-IV binding via hydrophobic and electronic interactions .
Synthetic Accessibility :
- General methods for [1,2,4]triazolo[4,3-a]pyrazin-3-one synthesis () involve carbonyldiimidazole-mediated coupling, enabling diverse substituent incorporation . The target compound’s 4-phenylpiperazine moiety can be introduced via nucleophilic substitution or reductive amination .
Pharmacokinetic Considerations :
- Molecular weight and logP vary significantly: ’s compound (492.57 g/mol) may face bioavailability challenges compared to ’s smaller DPP-IV inhibitor (434.3 g/mol) .
Q & A
Q. Basic
- ¹H-NMR : Key signals include aromatic protons (δ 7.3–8.1 ppm), tert-butyl groups (δ 1.44 ppm, singlet), and NH₂ (δ 7.54 ppm, broad) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1716 cm⁻¹) and NH/OH stretches (~3296–3473 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 406.28 for C₁₆H₁₂F₆N₄O₂ derivatives) validate molecular weight .
Q. Advanced
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., distinguishing piperazinyl CH₂ groups from triazole protons) .
- X-ray crystallography : For ambiguous cases, crystallize derivatives (e.g., using chloroform/methanol) to confirm stereochemistry .
How can purification challenges be mitigated for hydrophobic derivatives?
Q. Advanced
- Solvent optimization : Hydrophobic derivatives (e.g., tert-butyl-substituted) require polar aprotic solvents (DMF or DMSO) for recrystallization .
- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) or alumina plugs for rapid purification .
- Salting-out : For intermediates with ammonium salts, precipitate using acetone/water mixtures to remove unreacted amines .
What green chemistry approaches are viable for oxidative cyclization in triazolo[4,3-a]pyrazine synthesis?
Q. Advanced
- Sodium hypochlorite : Oxidizes hydrazine intermediates to form the triazole ring in ethanol at room temperature (3 hours, 73% yield), avoiding toxic Cr(VI) or DDQ .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 1 hour vs. 24 hours) and energy use for cyclization steps .
- Solvent recycling : Recover ethanol or DMF via distillation to minimize waste .
How should researchers analyze conflicting bioactivity data from structural analogs?
Q. Advanced
- SAR studies : Compare substituent effects (e.g., 3-methylphenylsulfanyl vs. 4-fluorophenyl) on adenosine receptor binding using radioligand assays .
- Docking simulations : Model interactions with A₂A receptor pockets to explain potency variations (e.g., tert-butyl groups enhancing hydrophobic interactions) .
- Metabolic stability assays : Test cytochrome P450 inhibition to rule out off-target effects in contradictory in vivo data .
What strategies improve yield in large-scale syntheses of this compound?
Q. Advanced
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., sulfanyl group introduction) .
- Catalyst recycling : Immobilize Pd catalysts (e.g., for Suzuki couplings) on silica to reduce metal contamination .
- Cryogenic workup : For heat-sensitive intermediates, quench reactions at –20°C to prevent decomposition .
How can researchers validate the purity of intermediates without HPLC?
Q. Basic
- Melting point analysis : Sharp melting ranges (e.g., 82–84°C for sitagliptin intermediates) indicate purity .
- TLC with dual detection : Use UV (254 nm) and iodine staining to detect non-UV-active impurities .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C₂₆H₃₁N₅O₂ requires C 70.09%, H 6.97%) .
What are the key stability considerations for storing this compound?
Q. Basic
- Moisture sensitivity : Store under argon at –20°C in amber vials to prevent hydrolysis of the sulfanyl group .
- Light sensitivity : Derivatives with conjugated triazole-pyrazine systems degrade under UV; use stabilizers like BHT in solid state .
How can computational tools aid in designing novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
